Pashanone

概要

説明

Pashanone is an organic compound with the chemical name 2,6-dimethyl-4-(3-methyl-2-propen-1-enyl) phenol. It is a solid compound known for its fragrance and is used as an active intermediate in the synthesis of natural products, pharmaceuticals, and other complex compounds in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Pashanone can be synthesized through various methods, including the extraction from natural sources such as the root of Miliusa sinensis . The compound is typically isolated using chromatographic techniques and purified to achieve high purity levels.

Industrial Production Methods: In industrial settings, this compound is produced by extracting it from plant sources followed by purification processes. The compound is then crystallized and stored under specific conditions to maintain its stability and purity .

化学反応の分析

Types of Reactions: Pashanone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

科学的研究の応用

Pashanone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its biological activities, including antifungal and cytotoxic properties.

Medicine: Explored for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the production of fragrances and as a precursor for other industrial chemicals.

作用機序

The mechanism of action of Pashanone involves its interaction with various molecular targets. It exhibits cytotoxic activity by inhibiting the overproduction of nitric oxide in stimulated macrophages. This inhibition is crucial in reducing inflammation and preventing cellular damage .

類似化合物との比較

- Andrograpanin

- Andrographolide

- Andropanolide

- Andrographidine A

- Andrographidine F

Comparison: Pashanone is unique due to its specific chemical structure and biological activities. Compared to similar compounds like andrographolide and andropanolide, this compound exhibits moderate antifungal activity and distinct cytotoxic properties .

This compound’s unique combination of chemical properties and biological activities makes it a valuable compound in various fields of research and industry.

生物活性

Pashanone, a naturally occurring compound classified as a chalcone, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its antifungal, cytotoxic, anti-inflammatory, and other significant effects based on recent studies.

Chemical Structure and Properties

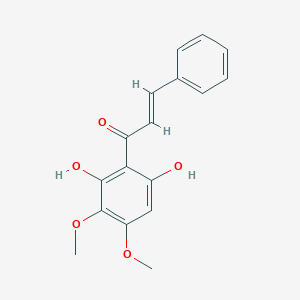

This compound is chemically identified as 4-hydroxy-2',3',4'-trimethoxychalcone with a CAS number of 42438-78-8. Its structure contributes to its various biological activities, particularly in the realm of medicinal chemistry.

Antifungal Activity

This compound exhibits notable antifungal properties , demonstrating efficacy against several fungal strains. The minimum inhibitory concentrations (MICs) have been reported in the range of 25-50 µg/mL , indicating moderate antifungal activity. It has shown effectiveness against pathogens such as Neurospora crassa and Epidermophyton floccosum, with studies suggesting that it induces morphological changes in fungal hyphae similar to those caused by crude extracts from other plants .

| Fungal Strain | MIC (µg/mL) | Observations |

|---|---|---|

| Neurospora crassa | 25-50 | Induces swelling and shortening of hyphae |

| Epidermophyton floccosum | 25-50 | Effective against dermatophytes |

Cytotoxic Effects

Research indicates that this compound possesses cytotoxic activity against various cancer cell lines. In studies involving human neuroblastoma and colon cancer cells, this compound was shown to induce apoptosis through mechanisms involving the intrinsic and extrinsic pathways. The compound's ability to affect cell viability underscores its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects . It has been observed to inhibit the calcineurin pathway, which plays a crucial role in inflammatory responses. This inhibition suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis through modulation of caspase pathways and alteration of Bcl-2 family protein expressions.

- Antifungal Activity : Disruption of fungal cell wall integrity and interference with cellular morphology.

- Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines and pathways involved in immune responses.

Case Studies

- Study on Antifungal Efficacy :

- Cytotoxicity Assessment :

特性

IUPAC Name |

(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNSLPRNTZIKF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42438-78-8 | |

| Record name | Pashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASHANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pashanone and where is it found?

A1: this compound is a naturally occurring chalcone primarily found in plants like Miliusa sinensis [, ], Andrographis paniculata [], and Polygonum persicaria []. It is a secondary metabolite and its presence in these plants is considered a chemotaxonomic marker, particularly within the genus Polygonum [].

Q2: What is the chemical structure of this compound?

A2: this compound (2′,4′-dihydroxy-3,4,6′-trimethoxychalcone) has the molecular formula C18H18O6 and a molecular weight of 330 g/mol [, ]. Its structure has been elucidated through various spectroscopic techniques including IR, HR-MS, EI-MS, and 1D and 2D NMR [, , ].

Q3: Does this compound exhibit any biological activities?

A3: Yes, studies have shown that this compound displays several biological activities:

- Cytotoxic activity: Extracts of Miliusa sinensis containing this compound exhibited cytotoxic activity [].

- Antimicrobial activity: this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with its activity being comparable to the reference drug, clotrimazole [].

- Antifungal activity: this compound showed potent antifungal activities against various human pathogenic fungi, specifically by inhibiting the calcineurin pathway in Cryptococcus neoformans [].

Q4: What analytical techniques are used to study this compound?

A4: Various methods are employed to isolate, identify, and quantify this compound. These include:

- Extraction: Methanol is commonly used for extraction, followed by solvent-solvent partitioning [].

- Chromatography: Different chromatographic techniques such as RP-MPLC, VLC, TLC, gel filtration on Sephadex LH-20, and RP-HPLC are utilized for purification [, ].

- Spectroscopy: Structure elucidation relies heavily on spectroscopic methods like IR, HR-MS, EI-MS, 1D and 2D NMR [, , , ].

Q5: Is there any research on the synthesis of this compound?

A6: Yes, this compound and its isomers have been successfully synthesized. These syntheses typically start with 3,4,5-trimethoxyphenol and cinnamoyl chloride as starting materials [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。